molecular formula C19H20FNO B2905662 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone CAS No. 2034474-79-6

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Cat. No. B2905662
M. Wt: 297.373
InChI Key: GRSIDQJMBMNVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, also known as 4'-Fluoro-pyrrolidinyl-m-tolyl ketone (4F-PVP), is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has gained popularity in recent years due to its euphoric and stimulating effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone involves the reaction of 4-fluorophenylacetonitrile with 1-methyl-2-pyrrolidinone followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with m-tolualdehyde to yield the final product.

Starting Materials
4-fluorophenylacetonitrile, 1-methyl-2-pyrrolidinone, sodium borohydride, m-tolualdehyde

Reaction
Step 1: 4-fluorophenylacetonitrile is reacted with 1-methyl-2-pyrrolidinone in the presence of a base such as potassium carbonate to yield the corresponding imine., Step 2: The resulting imine is then reduced with sodium borohydride in a suitable solvent such as ethanol to yield the corresponding amine., Step 3: The resulting amine is then reacted with m-tolualdehyde in the presence of a suitable acid catalyst such as p-toluenesulfonic acid to yield the final product, 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone.

Mechanism Of Action

The mechanism of action of 4F-PVP is primarily mediated through its interaction with the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increased dopamine activity in the brain is responsible for the euphoric and stimulating effects of 4F-PVP.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4F-PVP are similar to those of other psychoactive substances. It increases heart rate, blood pressure, and body temperature. It also leads to the release of other neurotransmitters, such as norepinephrine and serotonin, which contribute to its psychoactive effects.

Advantages And Limitations For Lab Experiments

4F-PVP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high potency, making it useful for studying the effects of dopamine reuptake inhibition. However, its psychoactive effects also pose a risk to researchers, and its use should be carefully monitored.

Future Directions

There are several future directions for research on 4F-PVP. One area of interest is its potential as a treatment for Parkinson's disease, as dopamine reuptake inhibitors have been shown to improve symptoms in animal models. Another area of research is the development of new psychoactive substances that target the dopamine transporter, which could have potential therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4F-PVP and its potential risks and benefits.
In conclusion, 4F-PVP is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. Its mechanism of action involves dopamine reuptake inhibition, leading to increased dopamine activity in the brain. While it has several advantages for use in lab experiments, its psychoactive effects also pose a risk to researchers. Further research is needed to fully understand its potential therapeutic applications and risks.

Scientific Research Applications

4F-PVP has been widely used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This mechanism of action is similar to other psychoactive substances, such as cocaine and amphetamines.

properties

IUPAC Name

1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c1-14-3-2-4-15(11-14)12-19(22)21-10-9-17(13-21)16-5-7-18(20)8-6-16/h2-8,11,17H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSIDQJMBMNVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

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